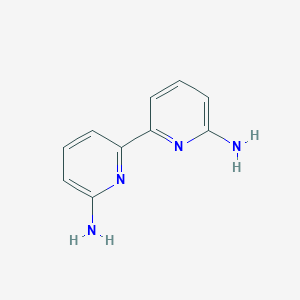

2,2'-Bipyridine-6,6'-diamine

説明

Significance of Bipyridine Ligands in Modern Coordination Chemistry

Bipyridine ligands are a cornerstone in the field of modern coordination chemistry, widely recognized for their capacity to form stable complexes with a vast array of metal ions. alfachemic.com Described at the turn of the millennium as "the most widely used ligand," their prevalence has remained undiminished. nih.gov The fundamental structure of 2,2'-bipyridine (B1663995), consisting of two interconnected pyridine (B92270) rings, allows it to act as a bidentate chelating agent, binding to a central metal atom through its two nitrogen atoms. fiveable.mewikipedia.org This chelation results in the formation of a stable five-membered ring, a structural motif that enhances the thermodynamic stability of the resulting coordination complex compared to analogous complexes with monodentate pyridine ligands. nih.gov

The significance of bipyridine ligands extends to their profound impact on the electronic and photophysical properties of the metal complexes they form. fiveable.me The delocalized π-system of the bipyridine framework can engage in metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the intense colors and interesting photochemical behaviors of these complexes. wikipedia.org This property is harnessed in applications such as dye-sensitized solar cells and the development of luminescent materials. alfachemic.comfiveable.me Furthermore, the redox stability and the ease with which the bipyridine scaffold can be functionalized have made these ligands indispensable in the design of catalysts for a variety of chemical transformations, including water oxidation and CO2 reduction. researchgate.net Their versatility is a key reason for their widespread application in fields ranging from supramolecular chemistry to materials science and catalysis. nih.govresearchgate.net

Distinctive Characteristics of 2,2'-Bipyridine-6,6'-diamine as a Chelating Ligand

This compound, a derivative of the parent 2,2'-bipyridine, possesses unique features that set it apart as a specialized chelating ligand. The most prominent characteristic is the presence of amino groups (-NH2) at the 6 and 6' positions of the bipyridine rings. chemimpex.com These amino groups introduce additional donor sites, enhancing the ligand's coordination capabilities and reactivity. chemimpex.com

The amino substituents significantly influence the electronic properties of the ligand. They act as electron-donating groups, which can modulate the electron density on the pyridine nitrogen atoms and, consequently, the strength of the metal-ligand bond. This electronic modification can fine-tune the redox potentials and photophysical properties of the resulting metal complexes. The presence of these functional groups also provides handles for further chemical modifications, allowing for the construction of more complex molecular architectures and the covalent attachment of the ligand to surfaces or other molecules. chemimpex.com This makes this compound a versatile building block in the synthesis of advanced materials. chemimpex.com

Pervasive Academic Research Domains of this compound

The unique structural and electronic attributes of this compound have led to its application in a variety of academic research fields. Its primary domain of use is in coordination chemistry , where it serves as a versatile ligand for creating novel metal complexes with tailored properties. chemimpex.com Researchers utilize it to enhance the stability and reactivity of metal ions, which is a critical aspect of catalysis and materials science. chemimpex.com

In the realm of materials science , this compound is employed in the development of advanced materials, including sensors and catalysts, owing to its favorable electronic properties and the stability of its complexes. chemimpex.com Furthermore, its potential application in electrochemical devices highlights its relevance in energy storage and conversion technologies. chemimpex.com

Organic synthesis is another major area where this compound is a valuable building block. chemimpex.com It is used in the synthesis of a wide range of organic compounds, enabling the creation of more intricate molecular structures. chemimpex.com This is particularly relevant in the pharmaceutical industry , where it has shown potential in drug development through its incorporation into biologically active molecules. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-(6-aminopyridin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-5-1-3-7(13-9)8-4-2-6-10(12)14-8/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSWVQYWQSZDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441777 | |

| Record name | 2,2'-Bipyridine-6,6'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93127-75-4 | |

| Record name | 2,2'-Bipyridine-6,6'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Diamino-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Bipyridine 6,6 Diamine

Strategic Approaches for the Preparation of 2,2'-Bipyridine-6,6'-diamine

The preparation of this compound has been approached through several distinct synthetic routes. These strategies primarily revolve around the modification of a pre-existing 2,2'-bipyridine (B1663995) scaffold, most commonly through the amination of halogenated precursors.

Amination Reactions of Halogenated 2,2'-Bipyridine Precursors

A primary route to this compound involves the direct amination of 6,6'-dihalo-2,2'-bipyridine precursors. Historically, this transformation was achieved using aqueous ammonia (B1221849) at high temperatures and pressures, often in a sealed tube or autoclave. tandfonline.comnih.gov For instance, the reaction of 6,6'-dibromo-2,2'-bipyridine with aqueous ammonia at temperatures exceeding 473 K has been reported to yield 6,6'-diamino-2,2'-bipyridine. nih.gov However, these methods often suffer from low yields and require specialized equipment. tandfonline.comthieme-connect.com

A significant improvement in this area involves the use of potassium amide in liquid ammonia. thieme-connect.comresearchgate.net This method, which can be catalyzed by iron(III) nitrate (B79036) nonahydrate, provides a more convenient and high-yielding synthesis of this compound from 6,6'-dibromo-2,2'-bipyridine without the need for high-pressure apparatus. thieme-connect.comresearchgate.net The reaction proceeds efficiently at the boiling point of liquid ammonia (-33 °C), offering a simpler and safer alternative to traditional high-pressure amination. thieme-connect.com

Palladium-Catalyzed Amination Protocols for this compound Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful tool for the synthesis of arylamines and has been successfully applied to the preparation of this compound and its derivatives. clockss.org This methodology allows for the coupling of 6,6'-dihalo-2,2'-bipyridines with various amines under relatively mild conditions. The choice of palladium precursor, ligand, and base is crucial for the success of these reactions.

For example, catalytic systems composed of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and a suitable phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been employed for the amination of 6,6'-dibromo-2,2'-bipyridine with different polyamines. clockss.org The success of these reactions is highly dependent on the nature of the amine, with longer chain di- and trioxadiamines giving good yields of the desired macrocycles. clockss.org The use of specific ligands can also influence the selectivity and efficiency of the amination process. nih.gov

Multi-Step Synthetic Sequences for this compound

In addition to direct amination, multi-step synthetic sequences have been developed to access this compound. One notable method begins with 6,6'-dibromo-2,2'-bipyridine and proceeds through a bisazide intermediate. tandfonline.comresearchgate.net This four-step procedure involves:

Hydrazinolysis of 6,6'-dibromo-2,2'-bipyridine to form the corresponding dihydrazide in high yield (95%). tandfonline.com

Treatment of the dihydrazide with hydrochloric acid and sodium nitrite (B80452) to produce the bisazide derivative in 92% yield. tandfonline.com

Phase-transfer-catalyzed reduction of the bisazide using sodium borohydride (B1222165) to afford the final 6,6'-diamino-2,2'-bipyridine in 59% yield. tandfonline.comresearchgate.net

Innovations and Improvements in Synthetic Yields and Efficiency

Continuous efforts to improve the synthesis of this compound have focused on increasing yields and operational simplicity. A significant advancement is the optimized synthesis using potassium amide in liquid ammonia, which consistently provides yields in the range of 80-95%. thieme-connect.comresearchgate.net This method eliminates the need for an autoclave and simplifies the workup procedure. thieme-connect.com

Further innovations in palladium-catalyzed reactions have also contributed to more efficient syntheses. The development of new ligands and the optimization of reaction conditions have expanded the scope and utility of these methods for creating complex bipyridine structures. uva.nlmdpi.com

Optimization of Reaction Conditions and Catalyst Systems

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

In the amination of 6,6'-dibromo-2,2'-bipyridine with potassium amide in liquid ammonia, the catalyst plays a crucial role. While iron(III) chloride can be used, iron(III) nitrate nonahydrate has been found to lead to consistently higher yields. thieme-connect.com The stoichiometry of the reagents is also critical; using ten equivalents of potassium amide for a four-hour reaction time in liquid ammonia was identified as the optimal condition. thieme-connect.comresearchgate.net

For palladium-catalyzed aminations, the choice of the palladium source and the ancillary ligand is of utmost importance. Different palladium catalysts, such as Pd(OAc)₂, and ligands, like 2,2'-bipyridine (bpy), have been screened to find the most effective combination for specific transformations. mdpi.com The reaction medium and temperature are also critical factors that need to be optimized to maximize yield and minimize side reactions. acs.org For instance, in certain bioconjugation reactions involving bipyridine ligands, room temperature (22 °C) was found to be more effective than lower temperatures. nih.gov

| Catalyst | Equivalents of KNH₂ | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Iron(III) chloride | Variable | Variable | -33 | Low |

| Iron(III) nitrate nonahydrate | 10 | 4 | -33 | 85-95 |

| Iron(III) nitrate nonahydrate | <10 | 4 | -33 | Lower |

| Iron(III) nitrate nonahydrate | 10 | <4 | -33 | Lower |

Functionalization and Derivatization Strategies of this compound

The amino groups of this compound serve as versatile handles for further functionalization, allowing for the synthesis of a wide array of derivatives with tailored properties. Acylation of the amino groups is a common strategy to produce tetradentate (N₂O₂) ligands. clockss.org

Palladium-catalyzed amination itself provides a direct route to N-substituted derivatives by reacting 6,6'-dihalo-2,2'-bipyridines with various primary and secondary amines. clockss.org This approach has been used to synthesize a new family of macrocyclic ligands incorporating the 6,6'-diaminobipyridine moiety. clockss.org

Furthermore, the bipyridine core can be modified through C-H functionalization. For example, rhodium(III)-catalyzed C-H functionalization of 2,2'-bipyridine derivatives with alkynes has been reported, demonstrating that substituents at the 6-position can influence the reactivity of the bipyridine system. rsc.org The amino groups can also be transformed into other functionalities, expanding the chemical space accessible from this important building block. The synthesis of various substituted 2,2'-bipyridines often relies on cross-coupling reactions, such as Suzuki and Sonogashira couplings, starting from appropriately functionalized precursors. beilstein-journals.org

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| This compound | Acylating agent | Acylation | Tetradentate (N₂O₂) ligands | clockss.org |

| 6,6'-Dibromo-2,2'-bipyridine | Polyamines, Pd(dba)₂/BINAP | Palladium-catalyzed amination | Macrocyclic ligands | clockss.org |

| 2,2'-Bipyridine derivatives | Alkynes, Rh(III) catalyst | C-H functionalization | C-H functionalized bipyridines | rsc.org |

Coordination Chemistry and Metal Complexation of 2,2 Bipyridine 6,6 Diamine

Fundamental Ligand Design Principles and Chelation Properties of 2,2'-Bipyridine-6,6'-diamine

This compound is a bidentate chelating ligand, meaning it can bind to a central metal ion through two of its nitrogen atoms. chemimpex.com The two nitrogen atoms of the pyridine (B92270) rings create a stable five-membered chelate ring upon coordination with a metal ion. This chelate effect, where a multidentate ligand forms a more stable complex than comparable monodentate ligands, is a key principle in its coordination chemistry. libretexts.org

The presence of the amino groups at the 6 and 6' positions significantly influences the electronic properties of the bipyridine system. These electron-donating groups increase the electron density on the pyridine rings, which can enhance the σ-donating ability of the ligand and affect the stability and reactivity of the resulting metal complexes. chemimpex.com The amino groups can also participate in hydrogen bonding, which can play a role in the formation of supramolecular structures in the solid state.

The design of this compound allows for systematic modifications. For instance, the amino groups can be functionalized to introduce other coordinating groups or to tune the steric and electronic properties of the ligand. This versatility makes it a valuable building block in the design of more complex ligand systems for specific applications in catalysis and materials science. chemimpex.com

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides detailed information about their molecular structure.

Ruthenium(II) complexes containing the 2,2'-bipyridine (B1663995) framework are well-studied due to their interesting photophysical and electrochemical properties. The synthesis of Ruthenium(II) complexes with this compound can be achieved by reacting a suitable ruthenium precursor, such as cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), with the diamine ligand. researchgate.net

Table 1: Selected Ruthenium(II) Complexes and their Properties

| Complex | Ancillary Ligands | Geometry | Key Feature | Reference |

|---|---|---|---|---|

| [Ru(bpy)₂(dabpy)]²⁺ | 2,2'-bipyridine | Octahedral | dabpy = 4,4'-diamino-2,2'-bipyridine | mdpi.com |

| [Ru(L)(bpy)₂]PF₆ | Substituted pyridine-2-carboxylic acids | Octahedral | Investigated for cytotoxicity | tandfonline.com |

| [Ru(bpy)₂(dppz-CN₂)]²⁺ | 6,7-dicyanodipyrido[3,2-a:2',3'-c]phenazine | Octahedral | Studied for electrochemical and luminescence properties | rsc.org |

Cobalt can form complexes with this compound in both its +2 and +3 oxidation states. The synthesis of Cobalt(II) complexes can be carried out by reacting a Cobalt(II) salt, such as cobalt nitrate (B79036), with the ligand. um.edu.my The resulting [Co(bpy)₃]²⁺ type complexes typically exhibit a high-spin configuration with a distorted octahedral geometry. um.edu.my

Oxidation of the Cobalt(II) complex can lead to the formation of the corresponding Cobalt(III) complex. These Cobalt(III) complexes are generally low-spin and also adopt an octahedral coordination geometry. The change in oxidation state from +2 to +3 leads to a shortening of the Co-N bond lengths due to the increased effective nuclear charge of the cobalt ion.

Table 2: Cobalt Complexes with Bipyridine Ligands

| Complex | Ligand | Oxidation State | Geometry | Reference |

|---|---|---|---|---|

| Co(bpy)₃₂·5.5H₂O | 2,2'-bipyridine | Co(II) | Octahedral | um.edu.my |

| [Co(bpy)₃]Cl₂·2H₂O·EtOH | 2,2'-bipyridine | Co(II) | Octahedral | acs.org |

| [Co(bpy)₃]Cl·H₂O | 2,2'-bipyridine | Co(I) | Octahedral | acs.org |

| [Co(dabpy)₂(NO₃)]₂·2(NO₃)·4.5(dmf) | 4,4'-diamino-2,2'-bipyridine | Co(III) | Octahedral | acs.org |

Copper forms complexes with this compound in both its +1 and +2 oxidation states. Copper(II) complexes can be synthesized by reacting a Copper(II) salt with the ligand. eurjchem.com The geometry of these complexes can vary, with square planar and square pyramidal being common. For instance, in a complex with a related ligand, [Cu(4-mba)₂(bipy)(H₂O)], the copper(II) ion is five-coordinate with a distorted square pyramidal geometry. eurjchem.com

The amino groups of the this compound ligand can influence the coordination environment and the resulting structure. In some cases, the amino groups can participate in hydrogen bonding, leading to the formation of extended supramolecular networks.

Table 3: Copper Complexes with Bipyridine Ligands

| Complex | Ligand | Oxidation State | Geometry | Reference |

|---|---|---|---|---|

| [Cu(4-mba)₂(bipy)(H₂O)] | 2,2'-bipyridine | Cu(II) | Square pyramidal | eurjchem.com |

| [CuL¹(2,2'-bpy)]·CH₃CN | Schiff base and 2,2'-bipyridine | Cu(II) | Square pyramidal | nih.gov |

| [Cu₂(bpy4da)₄(tpa)]²⁺ | 4,4'-diamino-2,2'-bipyridine | Cu(II) | Bridged dinuclear | acs.org |

Rhenium(I) tricarbonyl complexes with diimine ligands like 2,2'-bipyridine are of interest for their photophysical properties and potential applications in sensing and catalysis. The synthesis of Rhenium(I) complexes with this compound would typically involve the reaction of a Rhenium(I) precursor, such as [Re(CO)₅Cl], with the ligand.

The resulting complexes of the type fac-[Re(CO)₃(NN)X] (where NN is the bipyridine ligand and X is a halide or other monodentate ligand) generally exhibit a distorted octahedral geometry. acs.org The facial arrangement of the three carbonyl ligands is a common feature in these types of complexes. acs.org

Table 4: Rhenium(I) Tricarbonyl Complexes with Bipyridine Analogues

| Complex | Bipyridine Analogue | X Ligand | Geometry | Reference |

|---|---|---|---|---|

| fac-[Re(CO)₃(bpy)Cl] | 2,2'-bipyridine | Cl⁻ | Octahedral | strem.com |

| fac-[Re(CO)₃(NN)Cl] | Various 2,2'-bipyridine analogues | Cl⁻ | Octahedral | acs.org |

| fac-[Re(CO)₃(NN)Br] | Various 2,2'-bipyridine analogues | Br⁻ | Octahedral | acs.org |

Nickel(II) readily forms complexes with 2,2'-bipyridine and its derivatives. The reaction of a Nickel(II) salt, such as Nickel(II) nitrate, with this compound would be expected to yield a complex where the nickel ion is coordinated to the bidentate ligand.

In many cases, Nickel(II) forms octahedral complexes of the type [Ni(bpy)₃]²⁺ when three bipyridine ligands are present. However, with substituted bipyridines or in the presence of other ligands, different stoichiometries and geometries can be observed. For instance, a complex with a related dicarboxylate ligand, [Ni(C₁₂H₆N₂O₄)(H₂O)₂], shows a distorted octahedral geometry with the bipyridine ligand in the equatorial plane. nih.gov

Table 5: Nickel(II) Complexes with Bipyridine Ligands

| Complex | Ligand | Ancillary Ligands | Geometry | Reference |

|---|---|---|---|---|

| [Ni(C₁₂H₆N₂O₄)(H₂O)₂] | 2,2'-bipyridine-6,6'-dicarboxylate | Water | Octahedral | nih.gov |

| [Ni(bpy4da)₃]²⁺ | 4,4'-diamino-2,2'-bipyridine | --- | Octahedral | acs.org |

| [ThNi(Lᵇⁱᵖʸ)₂(CH₃COO)₂(MeOH)] | 2,2'-bipyridine-6,6'-dicarbonyl-bis(N,N-diethylthiourea) | Acetate, Methanol (B129727) | Octahedral (for Ni) | mdpi.com |

Lanthanide(III) Complexes

While direct studies on the complexation of this compound with lanthanide ions are not extensively detailed in the reviewed literature, research on closely related 6,6'-disubstituted bipyridine ligands provides significant insight into the expected coordination behavior. The general synthetic concept for forming bimetallic complexes with "hard" metal ions like actinides and lanthanides has been shown to be feasible with related dipyridine derivatives. mdpi.com

Studies on 2,2′-bipyridyl-6,6′-dicarboxylic dimethylanilides, which feature a similar substitution pattern, demonstrate stable complex formation with lanthanides. rsc.org These ligands form complexes with a 1:1 metal-to-ligand ratio, with stability constants (log β₁) ranging from 6.0 to 8.8. rsc.org The stability of these complexes shows a strong correlation with the nature of the secondary coordination sphere provided by the anilide groups. rsc.org

Similarly, lanthanide coordination compounds have been successfully synthesized using the 2,2′-bipyridine-6,6′-dicarboxylate (bpdc) ligand, forming a variety of structures, including two-dimensional and three-dimensional coordination polymers with ions such as Gd(III), Tb(III), Dy(III), Ho(III), Er(III), Yb(III), La(III), Ce(III), and Pr(III). researchgate.net The photophysical properties of such complexes are of particular interest, with a novel ytterbium complex based on the 2,2'-bipyridine-6,6'-dicarboxylic acid scaffold showing a high absolute luminescence quantum yield of 3.0% and a long luminescence lifetime. researchgate.net

Further research into lanthanide interactions with bipyridine ligands includes the coordination of 2,2'-bipyridyl to substituted ytterbocenes. acs.org This interaction results in the formation of a paramagnetic complex containing a bipyridyl radical anion, indicating a metal-to-ligand electron transfer. acs.org The magnetic moment of this complex varies significantly with temperature, suggesting complex magnetic coupling between the Yb(III) center and the ligand radical. acs.org

Table 1: Stability Constants of Lanthanide(III) Complexes with a 2,2′-Bipyridyl-6,6′-dicarboxylic Dimethylanilide Ligand

| Metal Ion | log β₁ |

|---|---|

| Lanthanides | 6.0–8.8 |

Data sourced from a study on isomeric 2,2′-bipyridyl-6,6′-dicarboxylic dimethylanilides, demonstrating the typical stability range for these types of complexes. rsc.org

Complexation with Diverse Metal Ions

This compound and its derivatives are effective chelating agents for a variety of transition and heavy metal ions. The diamine ligand is recognized as a versatile compound for forming coordination complexes with transition metals, valued for its ability to enhance the stability and reactivity of metal ions. chemimpex.com

Derivatives such as 6-amino-6′-dodecylamino-2,2′-bipyridine have proven to be excellent carriers for the specific transport of Cu(II) and Cd(II) ions across liquid membranes. rsc.org This derivative also showed the ability to facilitate the up-hill transport of these ions against a concentration gradient when a proton gradient is present. rsc.org

In-depth studies on poly(bipyridyl) ligands, which incorporate the bipyridine unit, reveal specific complexation behaviors with various biorelevant metal cations. A tris(bipyridyl) ligand was shown to form 1:1 complexes with Zn(II), Ni(II), and Cu(II). nih.gov In contrast, the same ligand formed 1:2 (metal:ligand) complexes with Co(II) and Fe(II). nih.gov X-ray crystal structure analysis of the nickel complex confirmed a pseudo-octahedral geometry, with the Ni(II) ion coordinated by six nitrogen atoms from the bipyridine units. nih.gov The parent 2,2'-bipyridine ligand is also known to form mixed-ligand complexes with high-valent metals like Rh(III) and Au(III). chemmethod.com

Table 2: Stoichiometry of Metal Complexes with a Tris(bipyridyl) Ligand

| Metal Ion | Complex Stoichiometry (Metal:Ligand) |

|---|---|

| Zn(II) | 1:1 |

| Ni(II) | 1:1 |

| Cu(II) | 1:1 |

| Co(II) | 1:2 |

| Fe(II) | 1:2 |

Data from UV/vis absorption titrations of a tris(bipyridyl) ligand with various metal cations. nih.gov

Influence of Amino Substituents on Electronic and Steric Properties in Coordination

While the amino groups are electron-donating, studies on the isomeric 5,5'-diamino-2,2'-bipyridine have shown that the amino functionality does not always participate directly in metal coordination. Instead, the metal ion binds to the bipyridine nitrogen atoms, while the amino groups influence the supramolecular structure through intermolecular hydrogen bonding.

The electronic influence of substituents is critical. In ruthenium-based water oxidation catalysts featuring a 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand, it was found that the intrinsic catalytic activity is primarily dependent on the spatial geometry of the ligand rather than the electronic features of the backbone. This suggests that for some systems, steric and geometric constraints imposed by the 6,6'-substituents are more dominant than their electronic effects. This highlights the importance of the ligand's structure in pre-organizing the metal center for catalytic reactions.

Investigating the Thermodynamics and Kinetics of Metal-Ligand Complexation

The thermodynamics and kinetics of complexation are fundamental to understanding the stability and reactivity of metal complexes involving 2,2'-bipyridine and its derivatives. Coordination compounds incorporating the bipyridine scaffold have been pivotal in developing our understanding of these principles. nih.gov

Thermodynamically, complexes with 2,2'-bipyridine ligands are generally more stable than those with an equivalent number of monodentate pyridine ligands due to the chelate effect. nih.gov However, they are often less stable than complexes with the more rigid 1,10-phenanthroline (B135089) ligand, a difference attributed to the conformational strain energy required for the 2,2'-bipyridine to adopt the cis-conformation necessary for chelation. nih.gov

The kinetic stability of these complexes can be evaluated through competitive methods. For instance, the kinetic stability of metal complexes with a poly(bipyridyl) ligand was assessed by monitoring their decomplexation upon the addition of a strong competing chelator, ethylenediaminetetraacetic acid (EDTA). nih.govacs.org While most metal complexes showed changes in their absorption spectra upon addition of EDTA, the Ni(II) complex was observed to be kinetically inert under the same conditions, indicating a very stable complex. nih.govacs.org Such kinetic inertness is a valuable property in the design of robust catalysts and materials.

Table 3: Kinetic Stability of Metal-Poly(bipyridyl) Complexes in the Presence of EDTA

| Metal Complex | Observation upon EDTA addition | Kinetic Profile |

|---|---|---|

| Cu(II)-Ligand | Change in absorption spectrum | Labile |

| Co(II)-Ligand | Change in absorption spectrum | Labile |

| Zn(II)-Ligand | Change in absorption spectrum | Labile |

| Ni(II)-Ligand | Negligible change in absorption spectrum | Inert |

Based on competitive decomplexation experiments with EDTA. nih.govacs.org

Mixed-Ligand Metal Complexes Incorporating this compound

The 2,2'-bipyridine scaffold is widely used in the construction of mixed-ligand complexes, where the bipyridine acts as one of the chelating agents alongside other ligands. This approach allows for the fine-tuning of the electronic, steric, and photophysical properties of the resulting metal complex.

Numerous studies have detailed the synthesis of mixed-ligand complexes using the parent 2,2'-bipyridine. Examples include mononuclear and binuclear Co(II) complexes containing both 2,2'-bipyridine and ethylenediamine (B42938). researchgate.net Other systems involve transition metal complexes of Cu(II) and Ni(II) with a Schiff base as a primary ligand and 2,2'-bipyridine as a secondary ligand. primescholars.comscispace.com Similarly, mixed-ligand complexes of Rh(III) and Au(III) have been prepared with 2,2'-bipyridine and sodium fusidate. chemmethod.com

While specific examples of mixed-ligand complexes incorporating this compound were not prominent in the search results, the principle has been demonstrated with related substituted ligands. A heterobimetallic complex containing both Thorium(IV) and Nickel(II) was synthesized using a 2,2′-bipyridine-6,6′-dicarbonyl derivative, where the ligand bridges the two different metal centers. mdpi.com The versatility of the bipyridine framework suggests that this compound is a highly promising candidate for the synthesis of novel mixed-ligand and heterometallic systems, an area ripe for further exploration.

Catalytic Applications of 2,2 Bipyridine 6,6 Diamine and Its Metal Complexes

Role in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

Complexes derived from 2,2'-bipyridine (B1663995) with substituents at the 6,6'-positions, including the diamine, dihydroxy, and other functionalized analogues, are versatile in both homogeneous and heterogeneous catalysis. The substituents significantly influence the steric and electronic environment of the metal center, thereby tuning the catalyst's performance. nih.gov

In the realm of heterogeneous catalysis , the diamine functionality of the bipyridine ligand is particularly useful for immobilization or for building extended structures. A notable example is a copper(II) complex, 6,6′-(2,2′-Bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)copper(II), which has been used for the conversion of methane (B114726) to methanol (B129727). acs.org When mixed with carbon and used in a solid electrolyte reactor fuel cell, this water-insoluble complex acts as a heterogeneous catalyst. Research has shown that the composition of the catalyst (percentage of the complex mixed with carbon) affects the reaction rate, with a 2.5% composition producing methanol at a rate of 1.85 mol L⁻¹ h⁻¹ at 0 V. acs.org

Another strategy for creating heterogeneous catalysts involves integrating bipyridine-based metal complexes into polymeric structures. Rhenium complexes with 2,2'-bipyridine-5,5'-biscarboxylic acid have been polymerized with a diamine to create a polyamide-supported catalyst. escholarship.org This material, when cast as a thin film on an electrode, heterogeneously catalyzes the electrochemical reduction of CO2. escholarship.org

Below is an interactive data table summarizing various catalytic applications.

Catalytic Systems for Water Oxidation Based on 2,2'-Bipyridine-6,6'-diamine Derivatives

A prominent derivative, 2,2'-bipyridine-6,6'-dicarboxylic acid (H₂bda), has been instrumental in the development of highly efficient molecular catalysts for water oxidation, particularly when complexed with ruthenium. researchgate.net These Ru(bda)-type catalysts are among the most studied molecular water oxidation catalysts (WOCs) and can achieve activities comparable to the natural oxygen-evolving complex. researchgate.net

The catalytic behavior of these complexes is highly dependent on the ancillary ligands attached to the ruthenium center. For instance, many [Ru(bda)L₂] complexes (where L is a pyridyl-type ligand) are understood to operate through a bimolecular mechanism. researchgate.netnih.gov However, altering the ligand environment can divert the catalytic pathway. A study on [Ru(III)(bda)(mmi)(OH₂)]⁺ (where mmi is 1,3-dimethylimidazolium-2-ylidene) revealed that this complex, which contains an aqua ligand, surprisingly proceeds via a single-site water nucleophilic attack mechanism. researchgate.netnih.gov This highlights how the presence of a coordinated water molecule can fundamentally change the reaction pathway. researchgate.net

Further research has focused on fine-tuning the catalyst structure to enhance performance. By incorporating pyrazole-based ligands, a series of Ru(bda) catalysts have been generated with significantly improved activity. rsc.org These tailored catalysts have demonstrated remarkable turnover frequencies (TOF) up to 500 s⁻¹ and high stability, achieving over 6000 turnovers. rsc.org The electronic properties of the bda ligand itself are also crucial, though studies suggest that the spatial geometry imposed by the ligand backbone is the primary determinant of the unique reactivity of the Ru(bda)L₂ family, rather than electronic effects transmitted through the backbone.

The following interactive data table provides an overview of selected Ru(bda) water oxidation catalysts.

Electrocatalytic Reduction of Carbon Dioxide Mediated by this compound Ligands

The 2,2'-bipyridine ligand framework is central to many molecular electrocatalysts designed for the reduction of CO₂ to value-added products like carbon monoxide (CO) or formic acid (HCOOH). escholarship.orgacs.org Rhenium tricarbonyl complexes with bipyridine ligands, such as Re(bpy)(CO)₃Cl, are benchmark catalysts for the selective conversion of CO₂ to CO. escholarship.org

Derivatization of the bipyridine ligand, including with diamine groups, allows for the creation of more complex and often more stable or efficient catalytic systems. For example, the complex Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl has been synthesized and shown to be a highly active and selective electrocatalyst, achieving a Faradaic efficiency for CO production of 99%. rsc.org The amine groups in the 5,5' positions serve as functional handles for integrating the catalytic unit into a heterogeneous Covalent Organic Framework (COF). This immobilization strategy enhances catalyst stability and long-term performance by preventing leaching of the active sites. rsc.org

Cobalt and manganese complexes featuring polypyridine diamine and bipyridine ligands, respectively, have also been explored for CO₂ reduction. Capsule-like cobalt-polypyridine diamine complexes catalyze the reduction of CO₂ to CO, with computational and spectroscopic studies identifying a key [CoII(L)–CO₂²⁻]⁰ metallocarboxylate intermediate. mdpi.com Manganese bipyridine complexes can also mediate this reduction, and by tuning reaction conditions—such as the addition of specific proton sources—the product selectivity can be shifted between CO and formic acid. acs.org

The interactive data table below compares different catalytic systems for CO₂ reduction.

Applications in Advanced Materials Science

Integration of 2,2'-Bipyridine-6,6'-diamine into Novel Functional Materials

This compound serves as a foundational component in the synthesis of novel functional materials due to its distinct chemical characteristics. chemimpex.com The presence of two amino groups enhances its reactivity and facilitates its role as a bidentate ligand, readily forming stable coordination complexes with various transition metals. This ability is crucial for developing advanced materials with tailored electronic and catalytic properties. chemimpex.comambeed.com

The integration of this diamine into material structures can be achieved through several synthetic strategies. Its use as a monomer is central to the formation of polymers and other macromolecular structures. ambeed.com The resulting materials often exhibit enhanced thermal and mechanical properties, making them suitable for applications in electronics and specialized coatings. chemimpex.com Furthermore, the bipyridine unit itself is a key component in supramolecular chemistry, where it acts as a scaffold for creating complex, self-assembled architectures. mdpi.com

The versatility of this compound is also evident in its role as a precursor for other functionalized bipyridine derivatives. For instance, it can be converted into 2,2'-bipyridine-6,6'-dicarbonitrile, which can then be hydrolyzed to produce 2,2'-bipyridine-6,6'-dicarboxylic acid, another important ligand in materials science. mdpi.com This chemical transformability expands the range of functional materials that can be derived from this core structure.

Design and Development of Chemical Sensors and Biosensors

The inherent properties of this compound and its derivatives make them promising candidates for the development of chemical sensors and biosensors. The bipyridine core can effectively bind to specific metal ions, leading to detectable changes in the material's optical or electrochemical properties. This forms the basis for sensor applications, where the material's response indicates the presence and concentration of the target analyte.

While research into the direct use of this compound in sensors is ongoing, related bipyridine compounds have shown significant potential. For example, complexes involving bipyridine ligands are utilized in electrochemical sensors due to their ability to facilitate charge transfer processes. chemimpex.com The amino groups on the 6,6'-positions could potentially enhance the sensitivity and selectivity of such sensors by providing additional interaction sites for analytes.

Utilization in Electrochemical Devices for Energy Conversion and Storage

The electrochemical activity of materials incorporating the 2,2'-bipyridine (B1663995) moiety has led to their investigation in devices for energy conversion and storage. The ability of bipyridine complexes to mediate electron transfer reactions is a key attribute for applications in batteries and fuel cells. chemimpex.com

A notable application is in the electrochemical reduction of carbon dioxide. Rhenium tricarbonyl complexes containing a 5,5'-diamino-2,2'-bipyridine ligand have been shown to be active and selective electrocatalysts for the conversion of CO2 to carbon monoxide. rsc.orgrsc.org Although this involves a different isomer, it highlights the potential of amino-functionalized bipyridines in catalysis for energy-related applications.

Furthermore, a copper complex of a derivative, 6,6′-(2,2′-Bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)copper(II), has been investigated for the conversion of methane (B114726) to methanol (B129727) in a solid electrolyte reactor fuel cell. acs.org This demonstrates the potential of bipyridine-based materials in facilitating important chemical transformations for energy applications.

Incorporation into Polymer Architectures and Supramolecular Polymeric Systems

Polyamides and polyesters derived from 2,2'-bipyridine-5,5'-dicarboxylic acid, a related compound, have been synthesized and shown to exhibit modest thermal stabilities. acs.org Some of these polymers with rigid main chains were found to form lyotropic liquid crystal phases. acs.org The bipyridyl units within these polymers can also form complexes with metals like ruthenium, leading to the creation of metallo-supramolecular polymers. acs.org These materials can be synthesized either by metalating the pre-formed polymer or by polymerizing a ruthenium-containing monomer. acs.org

The incorporation of bipyridine moieties into polymers opens up possibilities for creating materials with interesting optical and electronic properties. For instance, conjugated polymers containing bipyridine units have been investigated for their n-type conducting properties. escholarship.org These materials could find applications in organic electronics and sensor technologies.

Role in Covalent Organic Frameworks (COFs) and Other Porous Materials

This compound is a key building block in the synthesis of Covalent Organic Frameworks (COFs) and other porous materials. cd-bioparticles.net COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in catalysis, gas storage, and separation. The diamine functionality of this compound allows it to act as a linker in the construction of these frameworks, typically through the formation of imine bonds. acs.org

The bipyridine unit within the COF structure can serve as a coordination site for metal ions, leading to the creation of metallated COFs with catalytic activity. For example, a COF incorporating a Ru(bda) (bda = 2,2′-bipyridine-6,6′-dicarboxylate) unit has shown high catalytic activity for water oxidation. acs.org Similarly, COFs containing rhenium tricarbonyl complexes with 2,2'-bipyridine ligands have been developed for the electrochemical reduction of CO2. rsc.orgrsc.org

The porous nature and high crystallinity of these bipyridine-based COFs facilitate efficient charge transfer and diffusion, which is beneficial for their catalytic performance. acs.org The ability to precisely control the structure and functionality of these materials at the molecular level makes them highly promising for a range of advanced applications.

Research into Electronic and Optical Materials

The unique electronic structure of the 2,2'-bipyridine system makes this compound and its derivatives interesting candidates for research into novel electronic and optical materials. The bipyridine moiety can participate in charge transfer processes, and its properties can be tuned by coordination to metal centers or by chemical modification.

Materials incorporating this compound are being explored for their potential in various electronic applications. bldpharm.combldpharm.com The ability of bipyridine complexes to absorb and emit light has led to their use in photoluminescent materials. For instance, a cuprous compound with 2,2'-bipyridine ligands exhibits strong and broad emission bands attributed to ligand-to-ligand charge transfer. researchgate.net

Furthermore, the incorporation of bipyridine units into conjugated polymers can influence their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The development of such materials is an active area of research.

Investigations into Magnetic Materials

The ability of the 2,2'-bipyridine ligand to coordinate with paramagnetic metal ions has prompted investigations into the magnetic properties of materials containing this moiety. bldpharm.combldpharm.com The arrangement of metal centers within a material and the nature of the bridging ligands can lead to interesting magnetic phenomena, such as ferromagnetic or antiferromagnetic interactions.

Research in this area has explored the magnetic properties of metal-organic complexes and frameworks incorporating bipyridine derivatives. For example, two nickel(II) metal-organic complexes based on a related ligand, 6,6'-di(benzimidazol-2-yl)-2,2'-bipyridine, have been synthesized and their photocatalytic and magnetic properties studied. researchgate.net One of the complexes exhibited ferromagnetic exchange between the Ni(II) ions. researchgate.net

While specific studies on the magnetic properties of materials derived directly from this compound are less common, the broader research on bipyridine-based magnetic materials suggests that this compound could be a valuable component in the design of new magnetic systems. The ability to create well-defined structures, such as COFs, offers a pathway to control the magnetic interactions between metal centers, potentially leading to materials with novel magnetic ordering and behavior.

Advanced Spectroscopic and Electrochemical Characterization

Electronic Absorption and Luminescence Spectroscopy of 2,2'-Bipyridine-6,6'-diamine and its Complexes

The introduction of amino groups at the 6,6'-positions of the 2,2'-bipyridine (B1663995) framework significantly influences its electronic properties. This is clearly observed in its electronic absorption and the luminescence of its corresponding metal complexes.

A detailed study of the electronic spectra of this compound reveals that the introduction of amino groups at the 6,6'-positions of the bipyridine ring results in a substantial red shift of the π-π* transition band. oup.com This lowest-energy band appears in the near-UV region, between 320-340 nm, and exhibits a strong intensity. oup.com Furthermore, this absorption band is subject to a characteristic solvent effect, highlighting the influence of the local environment on the electronic structure of the molecule. oup.com

In complexes, the nature of the ligand profoundly affects the photophysical properties. For instance, in heteroleptic ruthenium(II) complexes of the type [Ru(bpy)2(L)]2+, where L is a substituted bipyridine, the electronic spectra are dominated by metal-to-ligand charge transfer (MLCT) transitions in the visible region of the spectrum. nih.govdcu.ie The absorption and luminescence spectra of such complexes can be correlated with the electron-donating or electron-withdrawing properties of the substituents on the bipyridine ligand. researchgate.net

The luminescence of lanthanide complexes is also heavily influenced by the ligand structure. For example, europium(III) and gadolinium(III) form complexes with the octadentate polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine, and irradiation of the europium complex with UV light leads to a characteristic metal-centered luminescence. rsc.org The most intense emission occurs at 613 nm, corresponding to the ⁵D₀ → ⁷F₂ transition. rsc.org

Table 1: Electronic Absorption Data for this compound in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) |

| Cyclohexane | 322 | 4.14 |

| 1,4-Dioxane | 325 | 4.15 |

| Acetonitrile | 328 | 4.12 |

| Methanol (B129727) | 338 | 4.10 |

Data sourced from a study on the electronic spectra of 6,6'-diamino-2,2'-bipyridine. oup.com

Metal-to-ligand charge transfer (MLCT) transitions are a hallmark of transition metal complexes with polypyridyl ligands like 2,2'-bipyridine and its derivatives. wikipedia.org These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. wikipedia.org In ruthenium(II) complexes, these MLCT bands are typically intense and appear in the visible portion of the spectrum. nih.govwikipedia.org

The energy of the MLCT transition can be tuned by modifying the ligands. The introduction of electron-donating groups, such as the amino groups in 6,6'-diamino-2,2'-bipyridine, on the bipyridine ligand generally lowers the energy of the ligand's π* orbitals. Conversely, electron-withdrawing groups would stabilize these orbitals. These shifts in orbital energies directly impact the energy of the MLCT absorption band. dtic.mil For example, in complexes with 6,6'-ditriphenylamine-2,2'-bipyridine, a ligand with bulky electron-donating triphenylamine (B166846) substituents, the intense intraligand charge transfer (ILCT) band overlaps with the MLCT bands. nih.gov In the rhenium complex [Re(6,6'-diTPAbpy)(CO)3Cl], an additional ³MLCT emission is observed at 640 nm. nih.gov

The photophysical properties, including luminescence quantum yields and excited-state lifetimes, are critically dependent on the structure of the complex and its environment. For complexes with 6,6'-substituted bipyridine ligands, steric and electronic factors play a significant role. The rigidity of the ligand framework can influence fluorescence emission. rsc.org

In lanthanide complexes with 2,2′-bipyridine-6,6′-dicarboxylic acid, a derivative of the target compound, an efficient ligand-to-metal energy transfer is observed. rsc.org A notable quantum yield of 11.5% was reported for the 1:2 Eu:Ligand complex in aqueous solution. rsc.org The terbium(III) complex also showed sensitization, but its excited state is depopulated by a back-transfer process at room temperature. rsc.org The luminescence lifetimes of europium complexes can be used to estimate the number of coordinated solvent molecules, which quench luminescence. rsc.orgnih.gov For instance, the [EuL2]Cl3 complex, where L2 is 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine, has a luminescence lifetime of 0.78 ms (B15284909) in H₂O and 1.28 ms in D₂O, from which an average of 0.5 coordinated water molecules was calculated. rsc.org

The quantum yield of complexes can be enhanced by restricting molecular motion, for example, by embedding them in a polymer matrix like PMMA, which decreases the rate of nonradiative transitions. acs.org

Table 2: Selected Photophysical Data for Complexes with 6,6'-Substituted Bipyridine Derivatives

| Complex | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ) | Conditions |

| [Eu(bpydc)₂]⁻ | - | 11.5% | 0.86 ms | aq. solution, pH 6.6 |

| [Tb(bpydc)₂]⁻ | - | 6.3% | - | aq. solution, pH 6.6 |

| [EuL²]Cl₃ | 613 | - | 0.78 ms | H₂O, 296 K |

| [Re(6,6'-diTPAbpy)(CO)₃Cl] | 640 | - | 13.8 ns | - |

| PPY-DPPM | - | 18% | - | Solid State |

| PPY-DPPM | - | 30% | - | PMMA Film |

Data sourced from studies on complexes with related ligands: bpydc = 2,2′-bipyridine-6,6′-dicarboxylate rsc.org, L² = 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine rsc.org, 6,6'-diTPAbpy = 6,6'-ditriphenylamine-2,2'-bipyridine nih.gov, and PPY-DPPM = a cyclometalated Platinum(II) diphosphine compound. acs.org

Electrochemical Investigations and Redox Behavior

Electrochemical methods are essential for understanding the redox properties of this compound and its complexes. These studies reveal the potentials at which the molecule or its complexes can be oxidized or reduced, providing insight into their electronic structure and potential for applications in catalysis and electronic devices.

The redox potentials of metal complexes are a combination of the properties of the metal center and the ligands. The introduction of amino groups at the 6,6'-positions is expected to make the ligand easier to oxidize and the metal center harder to oxidize compared to the unsubstituted 2,2'-bipyridine. For the isomeric 5,5'-diamino-2,2'-bipyridine, the free ligand shows an oxidation potential at +0.62 V. researchgate.net

In ruthenium complexes, the Ru(II)/Ru(III) oxidation is a key feature. nih.gov For two new bidentate ligands with bicyclic guanidine (B92328) moieties attached to a Ru(II)(bpy)₂ core, the Ru(II/III) couple was found to be approximately 500 mV less positive than that of Ru(bpy)₃²⁺, indicating the strong electron-donating nature of the new ligands. researchgate.net The reduction of bipyridine complexes is typically ligand-based, often involving reversible one-electron reactions. wikipedia.orgmdpi.com The reduction potential of free 2,2'-bipyridine (bipy/bipy⁻ couple) is reported to be around -2.3 V to -2.67 V vs Fc/Fc⁺, depending on the conditions. mdpi.com

Cyclic voltammetry (CV) is a powerful technique used to study the electrochemical behavior of bipyridine complexes. escholarship.org A typical CV experiment involves scanning the potential of an electrode and measuring the resulting current, providing information on redox processes. escholarship.org

For many tris-bipyridyl metal complexes, the cyclic voltammograms show a reversible one-electron oxidation corresponding to the M(II)/M(III) couple and multiple, often reversible, one-electron reductions associated with the sequential reduction of the bipyridine ligands. nih.govwikipedia.org For example, a study of a copper complex with a derivative ligand, 6,6′-(2,2′-Bipyridine-6,6′-diyl)bis(1,3,5-triazine-2,4-diamine)copper(II), used CV to evaluate the potential required for its catalytic activity. acs.org The CV scans of ruthenium(II) complexes with cationic 4,4'-bipyridine (B149096) ligands fundamentally show a superimposition of the redox processes associated with the cationic ligands and the ruthenium-bipyridyl core. cuny.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

In ¹H NMR, the protons of the pyridine (B92270) rings give rise to a set of signals in the aromatic region. Upon coordination to a metal center, a downfield shift of these NMR signals is typically observed due to the deshielding effect of the metal ion. rsc.org For example, in a [Cp*Rh(bpy)Cl]Cl complex, the signals for the bipyridine ligand protons shift downfield upon binding to the rhodium center. rsc.org

In ¹³C NMR, the chemical shifts of the carbon atoms also provide valuable structural information. The introduction of amino substituents at the 6 and 6' positions is expected to cause a significant upfield shift for the C6 and C6' carbons directly attached to the nitrogen atoms and also influence the other carbons in the ring through resonance and inductive effects. Coordination to a metal ion also affects the ¹³C NMR spectrum.

No specific ¹⁵N NMR data for this compound was found in the reviewed literature. This technique would be highly sensitive to the electronic environment of the nitrogen atoms and would provide direct insight into coordination and protonation events.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Unsubstituted 2,2'-Bipyridine

| Position | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ |

| 3,3' | 8.39 | 121.1 |

| 4,4' | 7.82 | 137.0 |

| 5,5' | 7.32 | 123.8 |

| 6,6' | 8.69 | 149.3 |

| 2,2' | - | 156.2 |

Note: This table presents data for the parent compound, 2,2'-bipyridine, as a reference. The chemical shifts for this compound would be significantly altered by the presence of the amino groups at the 6,6' positions. Data is compiled from various sources providing typical values. rsc.orgchemicalbook.comchemicalbook.comrsc.org

Single-Crystal X-ray Diffraction and Solid-State Structural Analysis

Detailed Research Findings

In the solid state, the parent 2,2'-bipyridine molecule typically adopts a planar, trans-conformation. bldpharm.com However, upon protonation or coordination to a metal center, a cis-conformation is favored to allow for chelation. bldpharm.com For derivatives like this compound, the amino groups introduce additional hydrogen bonding capabilities that influence the crystal packing.

Studies on tris(5,5'-diamino-2,2'-bipyridine)metal complexes, such as with nickel(II), zinc(II), and iron(II), demonstrate that the amino groups are available for second-sphere coordination through hydrogen bonding with oxygen-containing molecules. acs.org For instance, in complexes with 18-crown-6, the [M(5,5'-diamino-2,2'-bipyridine)₃]²⁺ units form extended strands through N-H···O hydrogen bonds. acs.org Similarly, the 1,3,5-benzenetricarboxylate (BTC) anion can cap the triangular faces of the [M(DABP)₃]²⁺ complex, engaging all six amino groups in hydrogen bonding. acs.org

In a nickel(II) complex with the related 2,2'-bipyridine-6,6'-dicarboxylate ligand, [Ni(C₁₂H₆N₂O₄)(H₂O)₂], the nickel atom is in a distorted octahedral environment. chemicalbook.com The 2,2'-bipyridine-6,6'-dicarboxylate ligand coordinates to the nickel ion through its two nitrogen atoms and two oxygen atoms in the equatorial plane, with two water molecules in the apical positions. chemicalbook.com The crystal structure is further stabilized by a two-dimensional supramolecular network formed by hydrogen bonding between the coordinated water molecules and the carboxylate oxygen atoms. chemicalbook.com

The structure of a bimetallic thorium-nickel complex involving a derivative of 2,2'-bipyridine-6,6'-dicarbonyl showcases the versatility of the bipyridine framework. In [ThNi(Lᵇⁱᵖʸ)₂(CH₃COO)₂(MeOH)], two tetradentate bis(aroylthioureato) ligands based on 2,2'-bipyridine bridge the thorium and nickel centers. The thorium ion is coordinated by two O,N,N,O donor sets from the ligands, while the nickel ion is coordinated to two S,O chelate rings. sigmaaldrich.com

Interactive Data Tables

The following tables summarize key crystallographic and structural data for metal complexes containing ligands derived from 2,2'-bipyridine, illustrating the structural parameters of the coordinated bipyridine moiety.

Table 1: Crystal Data for a Ni(II) Complex with 2,2'-Bipyridine-6,6'-dicarboxylate chemicalbook.com

| Parameter | Value |

| Formula | [Ni(C₁₂H₆N₂O₄)(H₂O)₂] |

| Molecular Weight | 336.93 |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 7.1056(9) |

| b (Å) | 11.3608(15) |

| c (Å) | 15.3334(19) |

| V (ų) | 1237.8(3) |

| Z | 4 |

| Temperature (K) | 296 |

Table 2: Selected Hydrogen Bond Geometries in [Ni(C₁₂H₆N₂O₄)(H₂O)₂] chemicalbook.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O3-H3A···O2ⁱ | 0.85(2) | 1.87(2) | 2.708(3) | 176(3) |

| O3-H3B···O2ⁱⁱ | 0.85(2) | 1.94(2) | 2.772(3) | 172(3) |

| Symmetry codes: (i) -x-1/2, -y+3/2, z; (ii) -x, y-1/2, -z+1/2 |

Table 3: Crystal Data for a Cu(II) Complex with 2,2'-Bipyridine scirp.org

| Parameter | Value |

| Formula | [Cu(C₈H₇O₂)₂(C₁₀H₈N₂)(H₂O)] |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0452(13) |

| b (Å) | 11.260(2) |

| c (Å) | 16.635(3) |

| α (°) | 103.543(7) |

| β (°) | 91.002(7) |

| γ (°) | 104.106(6) |

| V (ų) | 1240.4(4) |

| Z | 2 |

| Temperature (K) | 296 |

Theoretical and Computational Chemistry Studies

Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the reactivity of 2,2'-bipyridine-6,6'-diamine and its metal complexes. DFT calculations allow for the determination of molecular orbital energies, electron density distribution, and other quantum chemical parameters that govern the molecule's behavior.

Studies on related substituted bipyridine ligands have shown that DFT can accurately predict how modifications to the bipyridine core, such as the introduction of amino groups, influence the electronic properties. For instance, the presence of electron-donating amino groups in the 6,6'-positions is expected to raise the energy of the highest occupied molecular orbital (HOMO), thereby enhancing the ligand's electron-donating capacity and influencing the redox properties of its metal complexes. rsc.org DFT studies on rhenium(I) complexes with 5,5'-diamine-2,2'-bipyridine revealed that the amine groups destabilize the π* orbital of the ligand, affecting the reduction potentials of the complex. rsc.org

Furthermore, DFT calculations have been successfully employed to understand the electronic structure of various transition metal complexes with bipyridine-based ligands. researchgate.net These calculations provide insights into the nature of metal-ligand bonding and the distribution of electron density, which are crucial for predicting the reactivity of the complexes in processes like catalysis and electron transfer. researchgate.net For example, in ruthenium complexes, DFT can help to understand the metal-to-ligand charge transfer (MLCT) phenomena. nih.govresearchgate.net

Molecular Modeling and Mechanics in Ligand Design and Complexation Studies

Molecular modeling and mechanics are instrumental in the design of ligands based on the this compound framework and in studying their complexation with metal ions. These computational techniques allow for the visualization of 3D molecular structures and the assessment of steric and conformational factors that influence ligand-metal interactions.

The design of polydentate ligands, such as those incorporating multiple bipyridine units, has been guided by molecular modeling to create specific coordination geometries and to control the properties of the resulting metal complexes. nih.gov For instance, computational approaches have been used to study the conformational behavior of 2,2'-bipyridine-6,6'-dicarboxylic acid diamides, which are structurally related to this compound, to understand their affinity for metal ions. researchgate.net

Molecular mechanics simulations can predict the most stable conformations of the ligand and its complexes, providing insights into the steric hindrance that may arise from substituents on the bipyridine rings. tubitak.gov.tr For example, studies on 6,6'-disubstituted-2,2'-bipyridine ligands have highlighted the importance of steric interactions in determining the geometry and stability of their metal complexes. hud.ac.uk These computational tools are essential for pre-screening potential ligand structures before their synthesis, saving significant time and resources.

Computational Prediction and Validation of Optical and Electrochemical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and validate the optical and electrochemical properties of this compound and its derivatives. These predictions are crucial for applications in fields such as photocatalysis, sensing, and molecular electronics.

TD-DFT calculations can accurately predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. nih.govresearchgate.net For ruthenium complexes with substituted bipyridine ligands, TD-DFT has been used to assign the nature of these transitions, distinguishing between metal-to-ligand charge transfer (MLCT) and intra-ligand (IL) transitions. mdpi.com The calculated absorption spectra often show good agreement with experimental data, validating the computational approach. mdpi.com

Similarly, DFT can be used to calculate the redox potentials of these molecules, providing insight into their electrochemical behavior. By analyzing the energies of the HOMO and LUMO, it is possible to estimate the ease of oxidation and reduction. These theoretical predictions can be compared with experimental data from techniques like cyclic voltammetry to validate the computational model. mdpi.com For rhenium(I) complexes, DFT calculations have helped to understand the effect of substituents on the electrochemical properties. rsc.org

Below is a table summarizing representative computational data for related bipyridine complexes:

| Complex/Ligand | Method | Predicted Property | Calculated Value | Experimental Value |

| [Ru(bpy)₂(4bpyOH)]²⁺ | DFT | Ru(III/II) Reduction Potential | - | 0.97 V vs. Ag/AgCl |

| [Ru(bpy)₂(44'bpy(OH)(OMe))]²⁺ | DFT | Ru(III/II) Reduction Potential | - | 0.92 V vs. Ag/AgCl |

| 6,6′-diTPAbpy | TD-DFT | Emission Wavelength (¹ILCT) | - | 436 nm |

| [Re(6,6′-diTPAbpy)(CO)₃Cl] | TD-DFT | Emission Wavelength (³MLCT) | - | 640 nm |

| Re(5,5'-diamine-2,2'-bpy)(CO)₃Cl | DFT | Reduction Potential | More negative than Re(bpy)(CO)₃Cl | -2.47 V vs. Fc⁺/⁰ |

Note: bpy = 2,2'-bipyridine (B1663995); 4bpyOH = 4-hydroxy-2,2'-bipyridine; 44'bpy(OH)(OMe) = 4-hydroxy-4'-methoxy-2,2'-bipyridine; 6,6′-diTPAbpy = 6,6′-ditriphenylamine-2,2′-bipyridine. Data sourced from studies on related substituted bipyridine complexes. rsc.orghud.ac.ukbohrium.comumn.edu

Theoretical Analysis of Interligand Steric and Electronic Interactions

In bis- or tris-bipyridine metal complexes, steric clashes can occur between hydrogen atoms on adjacent ligands. mdpi.com Computational models can quantify the energetic cost of these interactions and predict how the ligands will distort to minimize steric strain. For example, in complexes with bulky substituents in the 6 and 6' positions of the bipyridine ring, theoretical calculations have shown that the bipyridine units are forced to twist out of planarity. hud.ac.uk

Supramolecular Chemistry and Self Assembly Phenomena

2,2'-Bipyridine-6,6'-diamine as a Structural Motif for Supramolecular Architectures

The 2,2'-bipyridine (B1663995) unit is a fundamental building block for creating complex supramolecular structures due to its well-defined chelation properties with a wide array of metal ions. cmu.edu The addition of functional groups, such as amino groups, provides secondary interaction sites that can direct the self-assembly process into predictable and ordered architectures. nih.gov For instance, reports on acylated derivatives of 6,6'-diamino-2,2'-bipyridine indicate their use in forming metallomesogens—liquid crystals induced by metal complexation. cmu.edu This suggests that the core 6,6'-diamine structure serves as a viable scaffold for creating functional materials.

In a related study, a derivative, 6,6′-ditriphenylamine-2,2′-bipyridine, was synthesized to explore how bulky substituents influence coordination. hud.ac.uknih.gov Despite the steric hindrance, this ligand readily formed complexes with copper(I) and silver(I), demonstrating the robustness of the bipyridine coordination motif even when significantly modified at the 6 and 6' positions. hud.ac.uknih.gov

Construction of Mechanically Interlocked Molecules (Catenanes, Rotaxanes)

The synthesis of mechanically interlocked molecules (MIMs) such as catenanes and rotaxanes frequently employs 2,2'-bipyridine-containing macrocycles as key components. nih.govrsc.org The strategy often involves a metal ion, like copper(I), which acts as a template to gather and orient the bipyridine-based precursors for subsequent ring-closing reactions. gla.ac.ukresearchgate.net This "active template" approach has led to high-yield syntheses of various ambeed.comcatenanes and ambeed.comrotaxanes. nih.govacs.org

While numerous examples exist for the broader class of bipyridine ligands in MIM synthesis, specific documented instances utilizing This compound as the primary ligand are not found in the current body of literature. The amino groups could potentially serve as additional recognition sites or as points for further functionalization of the resulting interlocked structures.

Host-Guest Chemistry and Principles of Molecular Recognition

Molecular recognition relies on specific, non-covalent interactions between a host and a guest molecule. The defined cleft and functional groups of bipyridine derivatives make them excellent candidates for host systems. The combination of a metal-coordination site and hydrogen-bonding amino groups in this compound could create a specific binding pocket for complementary guest molecules.

An improved synthesis of 6,6'-diamino-2,2'-bipyridine has been noted for its potential applications in molecular recognition and the study of fluorescence properties of its complexes. researchgate.net Furthermore, a recent study involved the synthesis of a novel aggregation-induced emission (AIE) probe, BPO, derived from 6,6'-Diamino-2,2'-bipyridyl. rsc.org This molecule was designed to self-assemble and act as a sensor for zinc ions, demonstrating the principle of molecular recognition where the diamine-bipyridine core provides the platform for both self-assembly and guest binding. rsc.org

Biological and Pharmaceutical Research Applications

Utility as a Synthon in the Elaboration of Biologically Active Molecular Scaffolds

The compound 2,2'-bipyridine-6,6'-diamine serves as a crucial building block, or synthon, in the creation of more complex, biologically active molecular architectures. chemimpex.com Its diamino-functionalized bipyridine core allows for a variety of chemical modifications, making it a versatile starting material for the synthesis of novel compounds with potential pharmaceutical applications. chemimpex.com

The presence of two primary amine groups on the bipyridine framework provides reactive sites for the construction of larger, more intricate structures. For instance, derivatives of 6,6'-diamino-2,2'-bipyridine have been utilized in the synthesis of porphyrin-like synthetic aza macrocycles. nih.gov Furthermore, this compound has been instrumental in creating metal-binding bipyridine-based amino acids. nih.gov The ability to readily form stable complexes with a wide array of transition metals further enhances its utility, enabling the development of novel metallodrugs and diagnostic agents. chemimpex.com The structural rigidity and defined coordination geometry of the bipyridine unit, combined with the reactivity of the amino groups, make it an attractive scaffold for designing molecules that can interact specifically with biological targets.

Investigation of Interactions with Biological Macromolecules and Enzyme Mechanisms

The study of how this compound and its derivatives interact with biological macromolecules is a burgeoning area of research, offering insights into disease mechanisms and potential therapeutic interventions. The bipyridine scaffold, particularly when complexed with metal ions, can engage with biological targets such as proteins and nucleic acids.

A notable example, while involving a positional isomer, highlights the potential of diamino-bipyridine ligands in this field. A ruthenium(II)-arene complex featuring a 4,4'-diamino-2,2'-bipyridine ligand was investigated for its ability to modulate the aggregation of the amyloid-beta (Aβ) peptide, which is implicated in Alzheimer's disease. mdpi.com The study explored the complex's interaction with imidazole, a component of the histidine residues within the Aβ peptide, suggesting a potential mechanism of action. mdpi.com Such research underscores the value of diamino-bipyridine scaffolds in designing molecules to probe and potentially interfere with pathological protein aggregation processes. The interactions are often studied using techniques like UV-VIS spectroscopy to monitor changes upon binding to macromolecules like calf thymus DNA (ctDNA). nih.gov

Immunomodulatory Properties of this compound Derivatives

The immune system plays a critical role in both health and disease, and molecules that can modulate its activity are of significant therapeutic interest. While research specifically on the immunomodulatory properties of this compound is still emerging, studies on related bipyridine derivatives suggest a promising potential for this class of compounds.

For instance, derivatives of 2,2'-bipyridine (B1663995) have been shown to influence the production of key immune signaling molecules known as cytokines. Certain derivatives have been observed to increase the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are crucial mediators of the immune response. The ability to modulate the production of such cytokines indicates that 2,2'-bipyridine-based compounds could be developed as agents to either enhance or suppress immune responses in various disease contexts. Further investigation into the specific effects of this compound and its derivatives on immune cells and pathways is warranted to fully elucidate their immunomodulatory potential.

Exploration of Antitumor Activities of this compound and its Metal Complexes

The development of novel anticancer agents is a primary focus of medicinal chemistry, and 2,2'-bipyridine-based compounds have shown considerable promise in this area. nih.govnih.gov The planar structure of the bipyridine ligand allows it to intercalate with DNA, a mechanism that can disrupt cancer cell replication and lead to cell death. researchgate.net Furthermore, the formation of metal complexes with ligands like this compound can enhance cytotoxic activity. nih.govchem-soc.si

Recent studies have evaluated the anticancer potential of 6,6'-substituted 2,2'-bipyridine derivatives against various cancer cell lines. In one study, a derivative of 6,6'-diamino-2,2'-bipyridine, specifically a semicarbazone derivative (L4), exhibited significant cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for these compounds.

In another study, rhenium tricarbonyl complexes incorporating 5- and 6-(halomethyl)-2,2'-bipyridine ligands were synthesized and evaluated for their anticancer activity. One of the 5-(chloromethyl)-2,2'-bipyridine (B31925) derivatives demonstrated significant inhibition of pancreatic tumor growth in a zebrafish xenograft model. chemrxiv.org These findings highlight the potential of designing potent anticancer agents based on the this compound scaffold.

Table 1: Cytotoxicity of a 6,6'-substituted 2,2'-bipyridine derivative (L4) against cancer cell lines

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 48 | 1.28 |

| HeLa (Cervical Cancer) | 48 | 1.81 |

Data sourced from a study on the anticancer potency of 6,6'-substituted 2,2'-bipyridine derivatives. nih.gov

Assessment of Antimicrobial Efficacy of this compound Metal Complexes

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents with novel mechanisms of action. Metal complexes of 2,2'-bipyridine and its derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity. chemmethod.comscispace.comnih.govacs.orgfrontiersin.org The chelation of the metal ion by the bipyridine ligand is often cited as a key factor in enhancing the antimicrobial efficacy of the compound. um.edu.my

The antimicrobial activity of these complexes is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For example, gold(III) complexes with 2,2'-bipyridine derivatives have demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. acs.org

Furthermore, cobalt(II) complexes containing 2,2'-bipyridine and ethylenediamine (B42938) have shown potent antibacterial activity against several human pathogens. researchgate.net The activity of these complexes often surpasses that of the free ligands, indicating the crucial role of the metal center in their antimicrobial action. scispace.comresearchgate.net

Table 2: Antimicrobial Activity of a Gold(III)-2,2'-bipyridine Complex

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 5.0–50 |

| Pseudomonas aeruginosa | 50 |

| Streptococcus intermedius | 5.0 |

Data represents the range of Minimum Inhibitory Concentration (MIC) values for a bromido gold(III) complex with a 2,2'-bipyridine ligand. acs.org

Table 3: Antibacterial Activity of a Cobalt(II) Mixed Ligand Complex

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Klebsiella pneumoniae | > Gentamycin |

| Staphylococcus aureus | > Gentamycin |

| Escherichia coli | > Gentamycin |

Qualitative comparison of the zone of inhibition of a [Co(L1)2(L2)(H2O)]Cl2 complex with the standard antibiotic Gentamycin. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,2'-Bipyridine-6,6'-diamine and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via functionalization of precursor bipyridines. Key steps include:

- Oxidation of methyl groups : 6,6'-Dimethyl-2,2'-bipyridine (CAS: 4411-80-7) can be oxidized to 6,6'-dicarboxy-2,2'-bipyridine using dichromate acid (85% yield) or KMnO₄ (<40% yield) .

- Cyano group hydrolysis : 6,6'-Dicyano-2,2'-bipyridine undergoes acid hydrolysis to yield 6,6'-dicarboxy derivatives (90% yield) .

- Coupling reactions : Suzuki coupling with 6,6'-dibromo-2,2'-bipyridine (CAS: 49669-22-9) and aryl boronic acids introduces sterically bulky groups (e.g., mesityl) .

Q. Table 1: Synthesis Routes and Yields

Q. How is this compound structurally characterized in coordination complexes?

Methodological Answer: Structural characterization employs:

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral Ni(II) complexes with 6,6'-dicarboxy-bipyridine) .

- Spectroscopy :